- Physiologically active indanamines. II. Compounds substituted in the aromatic ring, Journal of the American Chemical Society, 1948, 70, 1386-90

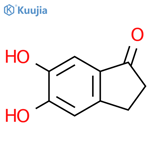

Cas no 90843-62-2 (6-Hydroxy-5-methoxy-1-indanone)

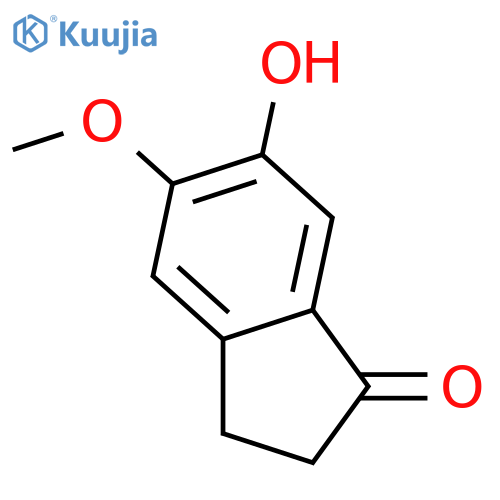

90843-62-2 structure

Nombre del producto:6-Hydroxy-5-methoxy-1-indanone

Número CAS:90843-62-2

MF:C10H10O3

Megavatios:178.184603214264

MDL:MFCD08694213

CID:808161

PubChem ID:233148

6-Hydroxy-5-methoxy-1-indanone Propiedades químicas y físicas

Nombre e identificación

-

- 1H-Inden-1-one,2,3-dihydro-6-hydroxy-5-methoxy-

- 6-Hydroxy-5-methoxy-1-indanone

- 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one

- 5-methoxy-6-hydroxyindan-1-one

- 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one

- 6-Hydroxy-5-methoxy-indan-1-on

- 6-hydroxy-5-methoxyindan-1-one

- 6-hydroxy-5-methoxyindanone

- 1-Indanone, 6-hydroxy-5-methoxy- (6CI, 7CI)

- 2,3-Dihydro-6-hydroxy-5-methoxy-1H-inden-1-one (ACI)

- NSC 31250

- AS-60308

- AKOS000279837

- NSC31250

- BDBM50386066

- SCHEMBL662848

- EN300-188996

- SY126437

- CS-0036171

- NSC-31250

- 6-hydroxy-5-methoxy-2,3-dihydro-inden-1-one

- MFCD08694213

- 90843-62-2

- 6-Hydroxy-5-methoxy-indan-1-one

- DTXSID30283405

- CHEMBL2043047

- FEUMSMHGLKFCLZ-UHFFFAOYSA-N

- Z1198181226

- 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-5-methoxy-

-

- MDL: MFCD08694213

- Renchi: 1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3

- Clave inchi: FEUMSMHGLKFCLZ-UHFFFAOYSA-N

- Sonrisas: O=C1CCC2C1=CC(=C(C=2)OC)O

Atributos calculados

- Calidad precisa: 178.06300

- Masa isotópica única: 178.063

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 1

- Complejidad: 214

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 46.5A^2

- Xlogp3: 1.3

Propiedades experimentales

- Denso: 1.296

- Punto de ebullición: 378.7°Cat760mmHg

- Punto de inflamación: 157.3°C

- índice de refracción: 1.601

- PSA: 46.53000

- Logp: 1.52970

6-Hydroxy-5-methoxy-1-indanone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | H946329-50mg |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 50mg |

$173.00 | 2023-05-18 | ||

| Alichem | A079001122-1g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 1g |

$660.54 | 2023-08-31 | |

| Aaron | AR00GXV6-100mg |

6-Hydroxy-5-Methoxy-1-Indanone |

90843-62-2 | 95% | 100mg |

$180.00 | 2025-01-24 | |

| A2B Chem LLC | AH89286-2g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 2g |

$976.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-250mg |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 250mg |

¥4633.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-1g |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 1g |

¥10800.00 | 2024-04-25 | |

| Enamine | EN300-188996-10g |

6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95% | 10g |

$2201.0 | 2023-09-18 | |

| Enamine | EN300-188996-5g |

6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95% | 5g |

$1200.0 | 2023-09-18 | |

| A2B Chem LLC | AH89286-5g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 5g |

$1562.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-2.5g |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 2.5g |

¥17640.00 | 2024-04-25 |

6-Hydroxy-5-methoxy-1-indanone Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrofluoric acid

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C

Referencia

- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease, European Journal of Medicinal Chemistry, 2014, 87, 429-439

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Aluminum chloride , Thionyl chloride Solvents: Dichloromethane

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Referencia

- The influence of alkyl chain substitution pattern on the two- and three-dimensional self-assembly of truxenone discogens, Liquid Crystals, 2014, 41(8), 1152-1161

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 °C

1.2 Reagents: Methanesulfonic anhydride ; 120 °C

1.2 Reagents: Methanesulfonic anhydride ; 120 °C

Referencia

- Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents, MedChemComm, 2015, 6(7), 1318-1327

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt; 5 min, cooled

Referencia

- Combining chalcones with donepezil to inhibit both cholinesterases and Aβ fibril assembly, Molecules, 2020, 25(1),

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt

1.2 Reagents: Water ; 5 min, cooled

1.2 Reagents: Water ; 5 min, cooled

Referencia

- Multifunctional donepezil analogues as cholinesterase and BACE1 inhibitors, Molecules, 2018, 23(12), 3252/1-3252/22

Synthetic Routes 7

Condiciones de reacción

1.1 Catalysts: Methanesulfonic acid ; 1 h, 120 °C

Referencia

- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents, Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4462-4466

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Carbon disulfide , Aluminum chloride ; rt

Referencia

- Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate, Journal of Medicinal Chemistry, 2021, 64(4), 1844-1855

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Thionyl chloride ; 3 h, reflux

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux

Referencia

- Truxene discotic liquid crystals with two different ring substituents: synthesis, mesomorphism and high charged carrier mobility, Liquid Crystals, 2013, 40(3), 411-420

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Thionyl chloride

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Referencia

- Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones, Liquid Crystals, 2021, 48(1), 111-120

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 55 °C

Referencia

- Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: Improving oral bioavailability, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5665-5670

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 3 h, 55 °C

Referencia

- Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(19), 8483-8492

Synthetic Routes 13

Condiciones de reacción

1.1 Catalysts: L-Proline Solvents: Acetic acid ; 24 h, 120 °C

Referencia

- A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde, Green Chemistry, 2021, 23(2), 1036-1040

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide

Referencia

- Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4308-4315

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid ; rt → 90 °C

Referencia

- Design, synthesis, biological evaluation and structural characterization of novel GEBR library PDE4D inhibitors, European Journal of Medicinal Chemistry, 2021, 223,

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 0 °C; 24 h, rt

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C

Referencia

- Synthesis and mesomorphism of ether-ester mixed tail C3-symmetrical truxene discotic liquid crystals, Liquid Crystals, 2010, 37(5), 499-506

6-Hydroxy-5-methoxy-1-indanone Raw materials

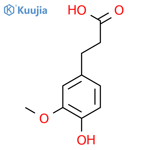

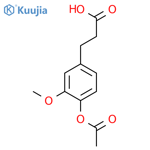

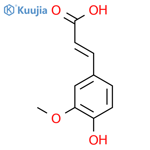

- BENZENEPROPANOIC ACID, 4-(ACETYLOXY)-3-METHOXY-

- Dihydroferulic acid

- Ferulic acid

- 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

6-Hydroxy-5-methoxy-1-indanone Preparation Products

6-Hydroxy-5-methoxy-1-indanone Literatura relevante

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

90843-62-2 (6-Hydroxy-5-methoxy-1-indanone) Productos relacionados

- 5111-70-6(5-Methoxy-1-indanone)

- 6342-80-9(4,5-Dimethoxy-1-indanone)

- 13575-75-2(6,7-Dimethoxy-1-tetralone)

- 13623-25-1(6-methoxyindan-1-one)

- 2107-69-9(5,6-Dimethoxy-1-indanone)

- 6500-65-8(2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one)

- 406464-00-4((R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide)

- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)

- 1805664-08-7(Methyl 2-cyano-5-ethyl-4-mercaptophenylacetate)

- 2408972-01-8([(1r,4r)-4-(Aminomethyl)-4-fluorocyclohexyl]methanol)

Proveedores recomendados

Nantong Boya Environmental Protection Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Zhejiang Brunova Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Nanjing Jubai Biopharm

Miembros de la medalla de oro

Proveedor de China

Lote

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Lote

PRIBOLAB PTE.LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos